molecular formula C9H13NO B1582880 2-Amino-2-phenylpropan-1-ol CAS No. 90642-81-2

2-Amino-2-phenylpropan-1-ol

Cat. No. B1582880
CAS RN: 90642-81-2
M. Wt: 151.21 g/mol
InChI Key: WAQCLDRCXNFRBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-2-phenylpropan-1-ol” is a compound with the CAS Number 90642-81-2 . It has a molecular weight of 151.21 and is also known as β-hydroxyamphetamine . It belongs to the phenethylamine and amphetamine chemical classes .


Synthesis Analysis

The synthesis of “2-Amino-2-phenylpropan-1-ol” and its derivatives has been explored in various studies. For instance, one study reported the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .


Molecular Structure Analysis

The InChI code for “2-Amino-2-phenylpropan-1-ol” is 1S/C9H13NO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3 . This indicates that the compound has a molecular structure consisting of a cyclic benzene or phenyl group, a two-carbon ethyl moiety, and a terminal nitrogen .


Physical And Chemical Properties Analysis

It has a molecular weight of 151.21 . The compound’s storage temperature is room temperature .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Diastereomeric 1,2-Diamino-1-phenylpropanes : Utilizing 2-amino-2-phenylpropan-1-ol, a procedure for synthesizing diastereomeric 1,2-diamino-1-phenylpropanes has been developed. This includes using the trifluoroacetyl protecting group for the amino group to minimize side reactions (Dufrasne & Néve, 2005).

  • Microwave-assisted Synthesis of 1-aminopropan-2-ols : A method involving microwave-assisted ring opening of epoxides without catalysts has been developed to synthesize a variety of 1-aminopropan-2-ols, demonstrating significant potency against malaria (Robin et al., 2007).

  • Lipase-catalyzed Resolution in Asymmetric Synthesis : The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes using Candida antarctica lipase A (CAL-A) has been studied, leading to the synthesis of (S)-dapoxetine (Torre et al., 2006).

  • Enantioselective Reduction of β-Amino Ketones : Modified carbonyl reductases have been utilized for the enantioselective reduction of β-amino ketones, producing chiral γ-amino alcohols, which are key intermediates in synthesizing antidepressants (Zhang et al., 2015).

Biochemical and Molecular Applications

  • Microbial Metabolism Studies in Escherichia coli : Research into the metabolism of amino ketones in E. coli has highlighted the oxidative processes involving 1-aminopropan-2-ols, providing insights into microbial enzymatic activities (Turner, 1967).

  • Quantum Mechanical and Spectroscopic Analysis : A study on (1S,2R)-2-amino-1-phenylpropan-1-ol conducted quantum mechanical and spectroscopic (FT-IR, FT-Raman, UV-Visible) analysis, contributing to the understanding of the molecular properties and electronic structure of this compound (Charanya et al., 2017).

Safety And Hazards

The safety data sheet for “2-Amino-2-phenylpropan-1-ol” indicates that it is combustible and harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-amino-2-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQCLDRCXNFRBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325292
Record name 2-amino-2-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-phenylpropan-1-ol

CAS RN

90642-81-2
Record name 90642-81-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409576
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-2-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The product of Example 449G (0.58 g, 3.2 mmol) and sodium borohydride (0.12 g, 3.2 mmol) in 75% aqueous EtOH (7.6 mL) were refluxed for 1.5 hours. The reaction mixture was concentrated and the residue was diluted with water (15 mL) and extracted with ethyl acetate (2×25 mL). The organic layer was washed with water (2×10 mL) and brine, dried over MgSO4, concentrated to give the title compound as colorless viscous oil, which later crystallized (0.27 g, 55%). 1H-NMR (300 MHz, CDCl3) δ ppm: 1.46 (s, 3H), 1.86 (br-s, 2H), 3.59 (d, J=10.7 Hz, 1H), 3.65 (d, J=10.7 Hz, 1H), 7.22-7.30 (m, 1H), 7.31-7.41 (m, 2H), 7.41-7.49 (m, 2H). MS ESI+ m/z: 152 (M+H).
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
7.6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-phenylpropan-1-ol
Reactant of Route 2
2-Amino-2-phenylpropan-1-ol
Reactant of Route 3
2-Amino-2-phenylpropan-1-ol
Reactant of Route 4
2-Amino-2-phenylpropan-1-ol
Reactant of Route 5
2-Amino-2-phenylpropan-1-ol
Reactant of Route 6
2-Amino-2-phenylpropan-1-ol

Citations

For This Compound
4
Citations
TP Tang, SK Volkman, JA Ellman - The Journal of Organic …, 2001 - ACS Publications
tert-Butanesulfinyl aldimines and ketimines bearing an α-benzyloxy or α-silyloxy substituent serve as precursors in the synthesis of protected 1,2-amino alcohols in high yields and …
Number of citations: 148 pubs.acs.org
J Han, S Henriksen, KG Nørsett, E Sundby… - European Journal of …, 2016 - Elsevier
… The method predicts (S)-2-amino-2-phenylethan-1-ol containing molecules possessing nonpolar substituents (50–53) and the (R)-2-amino-2-phenylpropan-1-ol containing structures …
Number of citations: 24 www.sciencedirect.com
MGN Russell, VG Matassa, RR Pengilley… - Journal of medicinal …, 1999 - ACS Publications
Several 5-HT 1D/1B receptor agonists are now entering the marketplace as treatments for migraine. This paper describes the development of selective h5-HT 1D receptor agonists as …
Number of citations: 34 pubs.acs.org
JL García Ruano, J Alemán, M del Prado… - The Journal of …, 2004 - ACS Publications
The reactions of lithium carbanions derived from both enantiomers of methyl (1) and ethyl p-tolyl sulfoxide (2) with (S)-N-arylsulfinylketimines 3 and 4 took place in a highly …
Number of citations: 28 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.